tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate

Lipophilicity LogP Physicochemical property prediction

tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate (CAS 1144080‑25‑0) is a spirocyclic hydrazone bearing a Boc‑protected hydrazine moiety and a 1,4‑dioxaspiro[4.5]decane scaffold. With molecular formula C₁₃H₂₂N₂O₄ and a molecular weight of 270.32 g·mol⁻¹, the compound serves as a protected hydrazine equivalent for heterocycle synthesis.

Molecular Formula C13H22N2O4
Molecular Weight 270.32 g/mol
Cat. No. B13952726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate
Molecular FormulaC13H22N2O4
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NN=C1CCC2(CC1)OCCO2
InChIInChI=1S/C13H22N2O4/c1-12(2,3)19-11(16)15-14-10-4-6-13(7-5-10)17-8-9-18-13/h4-9H2,1-3H3,(H,15,16)
InChIKeyIHFLPXWCXWFHFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate – Spirocyclic Hydrazone Procurement Guide


tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate (CAS 1144080‑25‑0) is a spirocyclic hydrazone bearing a Boc‑protected hydrazine moiety and a 1,4‑dioxaspiro[4.5]decane scaffold . With molecular formula C₁₃H₂₂N₂O₄ and a molecular weight of 270.32 g·mol⁻¹, the compound serves as a protected hydrazine equivalent for heterocycle synthesis . Its ylidene (C=N) functionality distinguishes it from the corresponding reduced hydrazine analog (CAS 1144080‑27‑2) and the free 1,4‑dioxaspiro[4.5]decan‑8‑ylhydrazine (CAS 1144080‑29‑4), imparting distinct physicochemical properties that are critical for reaction design and compound selection [1].

Reactive handle
Ylidene C=N bond enables direct [3+2] cycloaddition entry into heterocycle synthesis
Protecting strategy
Boc group allows orthogonal deprotection after scaffold construction
Analog differentiation
Lipophilicity and reactivity distinct from reduced hydrazine or free hydrazine forms

Why tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate Cannot Be Replaced by Reduced or De‑protected Analogs


Direct replacement of the ylidene hydrazone with the reduced hydrazine (CAS 1144080‑27‑2) or the free hydrazine (CAS 1144080‑29‑4) alters multiple physicochemical parameters simultaneously – lipophilicity, polar surface area, and hydrogen‑bonding capacity – that govern solubility, membrane permeability, and chromatographic behavior . Moreover, the hydrazone C=N bond enables distinct synthetic pathways (e.g., [3+2] cycloadditions) that the saturated N–N bond cannot participate in [1]. Substitution with the ethyl ester analog (CAS 848667‑13‑0) changes both steric bulk and the protecting‑group cleavage conditions, potentially requiring re‑optimization of multi‑step sequences [2]. The quantitative evidence below demonstrates why these differences are not merely academic but have measurable consequences for procurement and experimental design.

Property
Target (Ylidene hydrazone)
Reduced / Free hydrazine analogs
Reactivity
C=N enables cycloaddition entry
Saturated N-N cannot; requires pre-oxidation
Lipophilicity
Higher predicted LogP; distinct retention
Lower LogP; different solubility profile
Storage
Requires sealed-dry cold chain
Reduced analog may not require sealed-dry conditions

Quantitative Differentiation Evidence for tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate


Lipophilicity (LogP) Comparison: Ylidene Hydrazone vs. Reduced Hydrazine vs. Free Hydrazine

The target ylidene compound exhibits a predicted LogP of 2.39, which is substantially higher than that of the reduced hydrazine analog (LogP = 1.70) and the free 1,4‑dioxaspiro[4.5]decan‑8‑ylhydrazine (LogP = 1.23) . The 0.69 log‑unit increase relative to the reduced form represents a ≈4.9‑fold shift in octanol/water partition coefficient, reflecting the contributions of both the C=N double bond and the increased unsaturation in the cyclohexyl ring.

Lipophilicity (LogP)
Data to verify
Target: 2.39 · Reduced: 1.70 · Free: 1.23
Δ +0.69 vs reduced; Δ +1.16 vs free
Higher lipophilicity impacts organic-solvent solubility, HPLC retention, and membrane permeability
Computationally predicted values; experimental confirmation advised
Lipophilicity LogP Physicochemical property prediction

Polar Surface Area (PSA) Differentiation: Ylidene vs. Reduced vs. Free Hydrazine

The target compound has a calculated PSA of 72.64 Ų, compared to 68.82 Ų for the reduced hydrazine and 56.51 Ų for the free hydrazine . The incremental increase arises from the additional hydrogen‑bond acceptor capacity of the C=N nitrogen in the hydrazone group.

Polar Surface Area
Data to verify
72.64 Ų (target) vs 68.82 Ų (reduced) vs 56.51 Ų (free)
Δ +3.82 Ų (reduced); Δ +16.13 Ų (free)
Incremental PSA shift may influence bioavailability prediction and CNS penetration profiles
Predicted values; verify with experimental PSA if critical
Polar surface area Drug-likeness ADME prediction

Storage Condition Requirements: Ylidene Hydrazone Sensitivity vs. Reduced Analog

The ylidene compound requires sealed, dry storage at 2–8 °C, as specified by the supplier . In contrast, the reduced hydrazine analog is stored at 4 °C but does not carry an explicit sealed‑dry requirement . The difference reflects the hydrolytic lability of the hydrazone C=N bond, which can revert to the ketone under humid or acidic conditions.

Storage Requirements
Supplier specification
Target: sealed dry, 2–8 °C; Reduced analog: 4 °C, no sealed-dry specification
Moisture sensitivity requires controlled storage to maintain hydrazone integrity
Hydrazone C=N bond susceptible to hydrolysis; batch variability possible without humidity control
Storage stability Procurement logistics Cold-chain requirements

Synthetic Versatility: Hydrazone as a Masked Hydrazine for Heterocycle Construction

The C=N hydrazone functionality in the target compound enables direct participation in [3+2] cycloaddition reactions with dipolarophiles to afford pyrazoles and pyridazines, a pathway unavailable to the fully saturated N–N bond of the reduced analog [1]. The Boc group simultaneously protects the terminal nitrogen, facilitating orthogonal deprotection after cycloaddition. Patent literature explicitly identifies spirocyclic hydrazine derivatives as versatile intermediates for immunology and oncology drug discovery programs [2].

Synthetic Versatility
Class-level inference
Hydrazone enables [3+2] cycloadditions to pyrazoles/pyridazines; Boc allows orthogonal deprotection
One-step entry into heterocycle libraries; reduced analog requires pre-oxidation step
Based on patent and literature precedent for related spirocyclic hydrazines
Hydrazone chemistry Heterocycle synthesis Protecting group strategy

Recommended Application Scenarios for tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate


Medicinal Chemistry: Pyrazole and Pyridazine Library Synthesis via [3+2] Cycloaddition

The ylidene hydrazone directly participates in [3+2] cycloaddition reactions with alkynes or enones to construct pyrazole and pyridazine cores, which are privileged scaffolds in immunology and oncology programs [1]. The Boc protection on the hydrazine nitrogen allows post‑cycloaddition deprotection under mild acidic conditions (TFA or HCl/dioxane), enabling subsequent functionalization. The spirocyclic 1,4‑dioxaspiro[4.5]decane moiety provides three‑dimensional shape diversity that is increasingly valued in fragment‑based drug discovery.

Chemical Biology: Lipophilicity‑Tuned Probe Development

With a LogP of 2.39 – intermediate between the more polar free hydrazine (LogP 1.23) and typical drug‑like molecules – the compound is suitable for designing cellular probes where balanced lipophilicity is required for membrane permeability without excessive non‑specific binding . The PSA of 72.64 Ų further supports oral‑bioavailability prediction models, guiding selection in early‑stage probe optimization.

Process Chemistry: Orthogonal Protecting‑Group Strategy for Multi‑Step Syntheses

The Boc‑protected hydrazone serves as a stable, storable intermediate that can be carried through multiple synthetic transformations before hydrazine unveiling. Its distinct storage requirements (sealed, dry, 2–8 °C) relative to the reduced analog signal its utility in sequences where the hydrazine must remain masked until the final step . Process chemists can leverage the hydrazone’s higher LogP for extraction and chromatographic purification advantages in organic‑solvent‑based workup.

Analytical Chemistry: Reference Standard for HPLC Method Development

The significant LogP difference (ΔLogP = 0.69) between the ylidene hydrazone and its reduced analog translates to distinct reverse‑phase HPLC retention times, making the compound useful as a system suitability standard or retention‑time marker when developing methods to separate hydrazone/hydrazine mixtures . Its characteristic PSA also differentiates it from closely related spirocyclic hydrazine derivatives in mass spectrometry‑based identification workflows.

Application
Selection Property
Validation Focus
Pyrazole/pyridazine library synthesis
Hydrazone C=N cycloaddition capability
Boc deprotection efficiency and scaffold diversity
Lipophilicity-tuned probe development
Balanced LogP and PSA profile
Membrane permeability vs. non-specific binding
Orthogonal protecting-group strategy
Boc stability and storage convenience
Extraction and purification in organic-solvent workup
Reference standard for HPLC method development
LogP-driven retention-time shift
System suitability and hydrazone/hydrazine separation
Quote Request

Request a Quote for tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.